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carboxylate

Cat. No.: B2487771 Get Quote

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 1-methyl-
2-oxopiperidine-3-carboxylate

Introduction
Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a heterocyclic compound featuring a

piperidone core, a six-membered lactam ring. Its structure is distinguished by the presence of a

β-keto ester functional group, a motif of significant importance in synthetic organic chemistry.[1]

[2] This arrangement of a ketone at the C2 position and an ethyl ester at the C3 position

imbues the molecule with a unique reactivity profile, making it a valuable intermediate for

constructing more complex molecular architectures. Specifically, it serves as a versatile

scaffold in medicinal chemistry for the development of piperidine-based therapeutic agents.[3]

[4][5] This guide provides a comprehensive analysis of its molecular structure, outlines robust

synthetic protocols, details its spectroscopic signature, and explores its chemical reactivity for

researchers and drug development professionals.

Core Molecular Structure and Physicochemical
Properties
The structural foundation of this molecule is the N-methylated piperidin-2-one ring. The key

functionalities that dictate its chemical behavior are:
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Lactam (Cyclic Amide): The endocyclic amide within the six-membered ring provides

structural rigidity and influences the electronic properties of the adjacent carbonyl.

β-Keto Ester System: The ketone at C2 and the ester at C3 are in a 1,3-dicarbonyl

relationship.[1] This is the most critical feature, as the α-proton at the C3 position is

significantly acidic, enabling the facile formation of a stabilized enolate.[2][6]

N-Methyl Group: The methyl substituent on the nitrogen atom blocks the amide proton,

preventing N-H reactivity and ensuring that chemical transformations are directed elsewhere,

primarily at the α-carbon (C3).

Physicochemical Data Summary
Property Value Reference

Molecular Formula C₉H₁₅NO₃ [7]

Molecular Weight 185.22 g/mol [7]

IUPAC Name
ethyl 1-methyl-2-oxopiperidine-

3-carboxylate
[7]

CAS Number 21576-27-2 [7]

Canonical SMILES CCOC(=O)C1CCCN(C1=O)C [7]

Synthetic Strategies and Protocols
The synthesis of ethyl 1-methyl-2-oxopiperidine-3-carboxylate is most efficiently

approached in a two-stage process: first, the construction of the parent piperidone ring system,

followed by N-alkylation. This sequence is often more practical and higher-yielding than

attempting a Dieckmann condensation with a pre-methylated, linear diester precursor.[8][9][10]

Stage 1: Synthesis of the Piperidone Core (Ethyl 2-
oxopiperidine-3-carboxylate)
The foundational piperidone core is classically synthesized via a Michael addition followed by a

reductive cyclization. A well-documented industrial method utilizes readily available starting

materials: diethyl malonate and acrylonitrile.[11]
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Michael Addition: To a stirred mixture of diethyl malonate and a catalytic amount of a strong

base (e.g., sodium ethoxide in ethanol), acrylonitrile is added dropwise at a temperature

maintained between 10–50°C. The reaction is exothermic and requires careful temperature

control. The progress is monitored by TLC or GC-MS until the starting materials are

consumed, yielding 2-cyanoethyl diethyl malonate.

Reductive Cyclization: The crude 2-cyanoethyl diethyl malonate is transferred to a high-

pressure reactor. An organic solvent (e.g., ethanol) and a hydrogenation catalyst, such as

Raney Cobalt, are added.[11] The vessel is pressurized with hydrogen gas and heated to

approximately 75–130°C.[11]

Work-up and Purification: Upon reaction completion, the catalyst is filtered off. The solvent is

removed under reduced pressure. The resulting crude product is purified by recrystallization

from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/petroleum ether)

to yield pure ethyl 2-oxopiperidine-3-carboxylate as a white to off-white crystalline powder.

[11][12]

Stage 2: N-Methylation of the Piperidone Core
With the core scaffold in hand, the final step is a standard N-alkylation of the lactam nitrogen.

The absence of the acidic N-H proton in the product confirms the completion of the reaction.

Base-mediated Deprotonation: In an inert atmosphere (N₂ or Ar), a solution of ethyl 2-

oxopiperidine-3-carboxylate in a dry, aprotic solvent (e.g., DMF or THF) is treated with a

strong base such as sodium hydride (NaH). The mixture is stirred at 0°C to room

temperature to allow for the formation of the sodium salt of the lactam.

Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate

((CH₃)₂SO₄), is added dropwise to the solution. The reaction is allowed to proceed at room

temperature or with gentle heating until complete conversion is observed via TLC.

Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous

solution of ammonium chloride (NH₄Cl). The aqueous phase is extracted multiple times with

an organic solvent like ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate (Na₂SO₄), and concentrated in vacuo. The resulting crude oil or solid is then
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purified by flash column chromatography on silica gel to afford the final product, ethyl 1-
methyl-2-oxopiperidine-3-carboxylate.

Synthesis Workflow Diagram
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Stage 1: Piperidone Core Synthesis

Stage 2: N-Methylation

Diethyl Malonate + Acrylonitrile

Michael Addition
(Base Catalyst)

2-Cyanoethyl Diethyl Malonate

Reductive Cyclization
(Raney Co, H₂)

Ethyl 2-oxopiperidine-3-carboxylate

Ethyl 2-oxopiperidine-3-carboxylate

1. Base (NaH)
2. Methyl Iodide (CH₃I)

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Click to download full resolution via product page

Caption: Two-stage synthesis of the target compound.
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Spectroscopic and Analytical Characterization
Rigorous structural confirmation is achieved through a combination of standard spectroscopic

techniques. The expected data provides a fingerprint for verifying the identity and purity of the

synthesized compound.

Expected Spectroscopic Data
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Technique Feature
Expected Chemical
Shift / Value

Rationale

¹H NMR Ethyl (CH₃) ~1.3 ppm (triplet)

Triplet due to coupling

with adjacent CH₂

group.

Ethyl (CH₂) ~4.2 ppm (quartet)

Quartet due to

coupling with CH₃

group; deshielded by

ester oxygen.

N-Methyl (CH₃) ~2.9 ppm (singlet)

Singlet as there are

no adjacent protons;

deshielded by

nitrogen.

Piperidone (C3-H) ~3.4 ppm (triplet)
Methine proton alpha

to two carbonyls.

Piperidone

(C4,C5,C6-H₂)

~1.8 - 3.5 ppm

(multiplets)

Complex overlapping

signals for the three

methylene groups on

the ring.[13]

¹³C NMR Lactam C=O (C2) ~170 ppm
Carbonyl carbon of

the cyclic amide.

Ester C=O ~168 ppm
Carbonyl carbon of

the ethyl ester.

Ester O-CH₂ ~61 ppm
Methylene carbon of

the ethyl group.

Piperidone C3 ~55 ppm
Methine carbon at the

alpha position.

N-CH₃ ~35 ppm N-methyl carbon.

Piperidone

(C4,C5,C6)
~20 - 50 ppm

Methylene carbons of

the piperidone ring.

[14]
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Ester CH₃ ~14 ppm
Methyl carbon of the

ethyl group.

IR Spectroscopy Lactam C=O Stretch ~1650-1680 cm⁻¹

Strong absorption

characteristic of a

cyclic amide carbonyl.

Ester C=O Stretch ~1730-1750 cm⁻¹

Strong absorption for

the ester carbonyl, at

a higher frequency

than the amide.[15]

C-H Stretch (Aliphatic) ~2850-3000 cm⁻¹
For the methyl and

methylene groups.

Mass Spectrometry Molecular Ion [M]⁺ m/z = 185

Corresponds to the

molecular weight of

C₉H₁₅NO₃.[7]

Key Fragment m/z = 140
Loss of the ethoxy

group (-OC₂H₅).[16]

Chemical Reactivity and Synthetic Utility
The synthetic value of ethyl 1-methyl-2-oxopiperidine-3-carboxylate stems almost entirely

from the reactivity of its β-keto ester system. The C3 proton's acidity allows it to serve as a

versatile precursor for introducing further complexity.

Enolate Formation and C3-Alkylation
The most significant reaction is the deprotonation at the C3 position by a non-nucleophilic base

(e.g., NaH, LDA, K₂CO₃) to form a resonance-stabilized enolate. This enolate is an excellent

soft nucleophile, readily participating in Sₙ2 reactions with a wide range of electrophiles.[6][17]

This C-C bond-forming reaction is a cornerstone of synthetic chemistry, allowing for the

introduction of diverse alkyl or acyl groups at the C3 position.[18][19][20] This provides a direct

route to a library of substituted piperidone derivatives, which is highly valuable in drug

discovery campaigns for structure-activity relationship (SAR) studies.
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Decarboxylation
Following alkylation at the C3 position, the ethyl ester can be selectively hydrolyzed under

basic or acidic conditions. The resulting β-keto carboxylic acid is thermally unstable and readily

undergoes decarboxylation upon gentle heating to yield a 3-substituted-1-methyl-2-piperidone.

[20] This sequence, known as the acetoacetic ester synthesis, provides a powerful method for

producing α-substituted ketones (or in this case, lactams).[6]

Diagram of Core Reactivity

Ethyl 1-methyl-2-
oxopiperidine-3-carboxylate

Stabilized Enolate
(at C3)

 + Base
 (-H⁺) C3-Alkylated Product

 + Electrophile (R-X)
 (Sₙ2 Reaction) 3-Alkyl-1-methyl-

2-piperidone

 1. Hydrolysis
 2. Heat (-CO₂)

Click to download full resolution via product page

Caption: Key synthetic transformations of the title compound.

Conclusion
Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is more than a simple heterocyclic molecule; it

is a strategically designed building block for complex synthesis. Its well-defined structure,

accessible synthesis, and predictable reactivity centered around the β-keto ester moiety make

it an indispensable tool for chemists. Understanding its core properties and synthetic potential

allows researchers to efficiently generate novel piperidone-containing compounds for

applications ranging from pharmaceutical development to materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. fiveable.me [fiveable.me]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.07%3A_Alkylation_of_Enolate_Ions
https://www.jove.com/science-education/v/13074/alkylation-of-ketoester-enolates-acetoacetic-ester-synthesis
https://www.benchchem.com/product/b2487771?utm_src=pdf-body-img
https://www.benchchem.com/product/b2487771?utm_src=pdf-body
https://www.benchchem.com/product/b2487771?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Reactivity_of_Beta_Keto_Esters_and_Gamma_Keto_Esters.pdf
https://fiveable.me/key-terms/organic-chemistry-ii/b-keto-esters
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2487771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid
aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics -
RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

7. Ethyl 1-methyl-2-oxopiperidine-3-carboxylate | C9H15NO3 | CID 16719542 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

10. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

11. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google
Patents [patents.google.com]

12. alfa-chemistry.com [alfa-chemistry.com]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem
[pubchem.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

18. pubs.acs.org [pubs.acs.org]

19. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer
catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

20. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. ["Ethyl 1-methyl-2-oxopiperidine-3-carboxylate"
molecular structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2487771#ethyl-1-methyl-2-oxopiperidine-3-
carboxylate-molecular-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26972922/
https://pubmed.ncbi.nlm.nih.gov/26972922/
https://pubs.acs.org/doi/10.1021/acsomega.9b03808
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra05518j
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra05518j
https://www.jove.com/science-education/v/13074/alkylation-of-ketoester-enolates-acetoacetic-ester-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/16719542
https://pubchem.ncbi.nlm.nih.gov/compound/16719542
https://en.wikipedia.org/wiki/Dieckmann_condensation
https://www.chemistrysteps.com/dieckmann-condensation-an-intramolecular-claisen-reaction/
https://www.pw.live/concepts-dieckmann-reaction
https://patents.google.com/patent/CN108484484B/en
https://patents.google.com/patent/CN108484484B/en
https://www.alfa-chemistry.com/cas_3731-16-6.htm
https://www.researchgate.net/figure/Figure-S7-1-H-NMR-spectra-of-N-N-ethylmethyl-piperidine-4-carboxylic-acid-3-obtained_fig1_294964045
https://www.researchgate.net/publication/258943891_13C_Nuclear_magnetic_resonance_spectra_of_some_N-alkylpiperidines_and_the_corresponding_N-oxides_N-Substitution_and_N-oxidation_effects
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-oxo-1-piperidinecarboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-oxo-1-piperidinecarboxylate
https://www.researchgate.net/figure/Tandem-mass-spectrometry-fragmentation-of-ethyl-Nmethyl-piperidine-3-carboxylate-4_fig3_325015356
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2008-1078176
https://pubs.acs.org/doi/10.1021/ja971523i
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob02669f
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob02669f
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.07%3A_Alkylation_of_Enolate_Ions
https://www.benchchem.com/product/b2487771#ethyl-1-methyl-2-oxopiperidine-3-carboxylate-molecular-structure
https://www.benchchem.com/product/b2487771#ethyl-1-methyl-2-oxopiperidine-3-carboxylate-molecular-structure
https://www.benchchem.com/product/b2487771#ethyl-1-methyl-2-oxopiperidine-3-carboxylate-molecular-structure
https://www.benchchem.com/product/b2487771#ethyl-1-methyl-2-oxopiperidine-3-carboxylate-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2487771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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